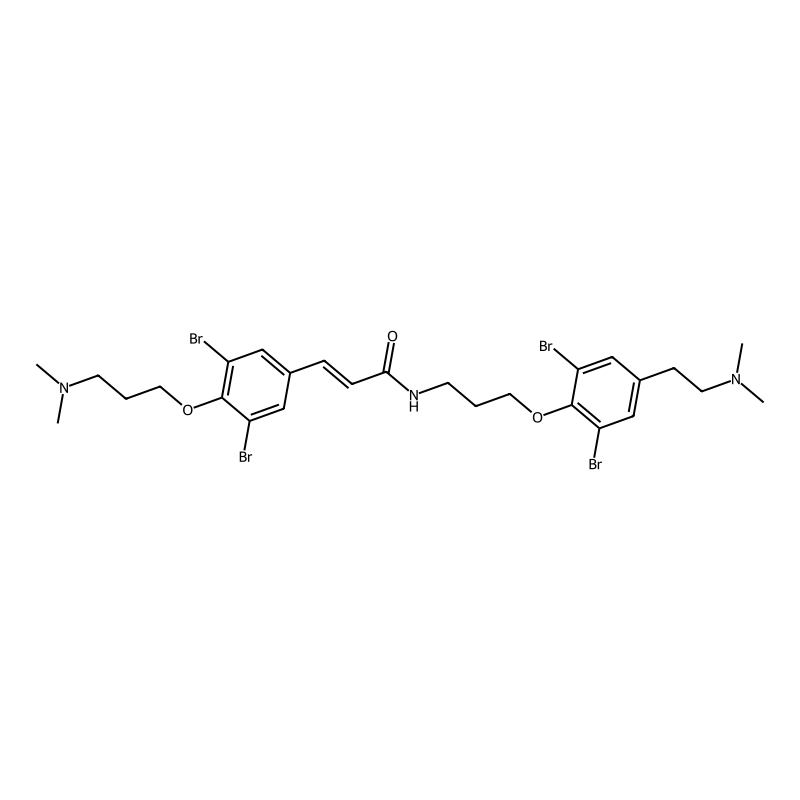

psammaplysene A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Psammaplysene A is a bromotyrosine-derived alkaloid originally isolated from the marine sponge Psammaplysilla sp. This compound has garnered attention due to its unique structure and significant biological activity. Psammaplysene A is characterized by its complex molecular architecture, which includes a dibromophenol moiety and an amide bond connecting two bromotyrosine-derived subunits. Its chemical formula is C₁₈H₁₈Br₂N₂O₃, and it has been shown to act as an inhibitor of FOXO1a-mediated nuclear export, highlighting its potential as a therapeutic agent in various biological contexts .

- Knoevenagel condensation: This reaction is used to form the acid fragment, involving the reaction of p-hydroxybenzaldehyde with malonic acid in the presence of triethylamine.

- Amidation: The acid and amine fragments are coupled through an amidation reaction using 1,3-dicyclohexylcarbodiimide as a coupling agent, leading to the formation of psammaplysene A .

Psammaplysene A exhibits notable biological activities, particularly in the context of cancer research. It has been identified as a potent inducer of apoptosis in endometrial cancer cells, affecting cell viability and cycle distribution at concentrations ranging from 1 to 1000 nM. Additionally, it has demonstrated neuroprotective properties in models of neurodegeneration, potentially through its interaction with proteins involved in RNA metabolism . The compound's ability to influence FOXO1a activity further underscores its relevance in cancer biology and neuroprotection .

The synthesis of psammaplysene A has evolved over time, with recent advancements focusing on improving efficiency and reducing costs. The most efficient synthetic route involves:

- Synthesis of the Acid Fragment: This is achieved through Knoevenagel condensation between p-hydroxybenzaldehyde and malonic acid.

- Synthesis of the Amine Fragment: This is accomplished via a series of reactions starting from tyramine, including desilylative bromination and aminolysis.

- Coupling Reaction: The final step involves amidation between the acid and amine fragments under optimized conditions to yield psammaplysene A .

Psammaplysene A holds promise for various applications in medicinal chemistry due to its biological activities:

- Cancer Therapeutics: Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.

- Neuroprotection: Given its neuroprotective properties, psammaplysene A may have potential applications in treating neurodegenerative diseases .

- Research Tool: As an inhibitor of FOXO1a nuclear export, it serves as a valuable tool for studying cellular mechanisms related to this transcription factor .

Recent studies have focused on elucidating the molecular targets of psammaplysene A. Notably, HNRNPK (heterogeneous nuclear ribonucleoprotein K) has been identified as a direct binding partner. The interaction between psammaplysene A and HNRNPK appears to be RNA-dependent, suggesting that this compound may modulate processes related to RNA metabolism and stability . These findings highlight its potential role in neuroprotection and cancer biology.

Psammaplysene A shares structural similarities with other bromotyrosine-derived compounds, particularly psammaplysene B. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Psammaplysene A | Dibromophenol moiety; amide bond | Induces apoptosis; neuroprotective | Inhibits FOXO1a-mediated nuclear export |

| Psammaplysene B | Similar dibromophenol structure | Similar apoptotic effects | Less studied; fewer reported targets |

| Other Bromotyrosines | Various structures with bromotyrosine units | Antibacterial; anticancer | Varying mechanisms of action |

Psammaplysene A represents a sophisticated bromotyrosine alkaloid whose biosynthesis involves multiple enzymatic transformations within marine sponge cellular systems [1] [2]. The biogenetic pathway initiates with the halogenation of tyrosine through bromoperoxidase-mediated reactions, producing dibrominated tyrosine derivatives that serve as fundamental building blocks [3] [4]. Research conducted by Xu and colleagues demonstrated that the synthesis involves two distinct molecular fragments: an acid building block derived from para-hydroxybenzaldehyde and an amine building block originating from tyramine [1].

The biosynthetic sequence begins with the bromination of para-hydroxybenzaldehyde using molecular bromine in the presence of sodium acetate, yielding dibromoaldehyde intermediates with 94% efficiency [1]. Subsequently, the pathway involves ortho-alkylation reactions where dibromophenol compounds undergo nucleophilic substitution with dimethyl-3-chloropropylamine in the presence of cesium carbonate and catalytic sodium iodide [1]. This transformation demonstrates the sophisticated enzymatic machinery present in marine sponges capable of performing complex alkylation reactions under physiological conditions.

Table 1: Biosynthetic Precursors and Pathways in Psammaplysene A

| Precursor | Modification Type | Enzyme Class | Cellular Location | Reference |

|---|---|---|---|---|

| Tyrosine | Bromination | Halogenase/Bromoperoxidase | Sponge spherulous cells | Mohanty et al. 2021 |

| Bromotyrosine | Oxidation/Cyclization | Monooxygenase | Mesohyl | Ragini et al. 2017 |

| Amino alkyl chains | Condensation | Transferase | Cellular matrix | Xu et al. 2018 |

| Dimethylaminoethyl group | N-methylation | N-methyltransferase | Cytoplasm | Clardy et al. 2005 |

The formation of the distinctive spiroisoxazoline framework characteristic of psammaplysene A requires specialized enzymatic transformations including monooxygenase-mediated epoxidation of aromatic rings followed by cyclization to generate the isoxazoline moiety [5] [6]. These transformations represent a remarkable example of enantiodivergent biosynthesis where identical precursors can yield antipodal natural products through stereoselective enzymatic processes [5]. The Knoevenagel condensation step, catalyzed by triethylamine and piperidine, generates the alpha-beta-unsaturated carbonyl system essential for psammaplysene A biological activity [1].

Recent genetic analyses have identified flavin-dependent halogenase genes within sponge tissues and associated bacterial symbionts, suggesting multiple potential sources for the bromination machinery [7]. The halogenase sequences show high similarity to bacterial brominating enzymes, particularly those involved in balhimycin biosynthesis in Amycolatopsis balhimycina, indicating evolutionary conservation of halogenation mechanisms across marine and terrestrial systems [7].

Ecological Factors Driving Production in Marine Environments

The production of psammaplysene A and related bromotyrosine alkaloids is profoundly influenced by various ecological parameters that sponges encounter in their marine habitats [8] [9]. Geographic location emerges as a primary determinant of alkaloid concentration and structural diversity, with significant variations observed across different ocean basins and regional environments [3] [10]. Mediterranean populations of Aplysina species demonstrate substantial metabolite variability when compared across sites separated by distances ranging from 500 meters to over 2500 kilometers [11].

Water depth represents another critical ecological factor affecting bromotyrosine production, with concentration changes documented across depth gradients spanning 1-50 meters [8]. Shallow-water sponges typically exhibit higher alkaloid concentrations compared to their deeper counterparts, potentially reflecting increased predation pressure and enhanced need for chemical defense mechanisms in well-lit, predator-rich environments [8] [11]. The relationship between depth and metabolite production appears to correlate with light availability, as photosynthetic symbionts may contribute to the metabolic processes supporting alkaloid biosynthesis [12].

Table 2: Ecological Factors Influencing Bromotyrosine Production

| Factor | Effect on Production | Scale of Variation | Evidence Source | Reference |

|---|---|---|---|---|

| Geographic Location | Variable concentration | Regional/Global | Aplysina studies | Putz et al. 2010 |

| Water Depth | Concentration changes | 1-50 meters | Depth gradients | Mediterranean studies |

| Temperature | Metabolite variability | 2-8°C range | Temperature trials | Crambe studies |

| Predation Pressure | Enhanced synthesis | Species-specific | Chemical defense | Harvell et al. 1993 |

| Nutrient Availability | Metabolic flux changes | Seasonal | Nutrient experiments | Marine ecology |

Temperature fluctuations within the typical range of 2-8°C can significantly alter metabolite patterns and concentrations in bromotyrosine-producing sponges [9] [12]. Experimental studies on Crambe crambe revealed that elevated temperatures enhance the production of guanidine alkaloids, suggesting similar thermal sensitivity may exist for bromotyrosine pathways [12]. Seasonal temperature variations correlate with changes in secondary metabolite profiles, indicating that thermal stress may trigger enhanced alkaloid production as a protective response [9].

Predation pressure serves as a fundamental evolutionary driver for enhanced bromotyrosine synthesis, with species experiencing higher predation rates typically producing greater concentrations and diversity of defensive compounds [13] [14]. The sessile nature of marine sponges renders them particularly vulnerable to predation, fouling, and overgrowth, necessitating robust chemical defense systems [14] [15]. Nutrient availability, particularly nitrogen and phosphorus concentrations, influences metabolic flux through biosynthetic pathways, with seasonal variations in nutrient levels corresponding to changes in alkaloid production patterns [12].

Symbiotic Relationships with Microorganisms

The relationship between marine sponges and their associated microorganisms represents one of the most complex and extensively studied aspects of psammaplysene A biosynthesis [3] [4] [16]. Marine sponge holobionts harbor extraordinarily diverse microbial communities that can account for up to 60% of the sponge fresh weight, creating intricate ecological networks within the sponge matrix [11]. The question of whether bromotyrosine alkaloids originate from the sponge host or associated bacterial symbionts has generated considerable scientific debate and investigation [4] [17] [16].

High microbial abundance sponges typically exhibit Shannon diversity indices exceeding those of low microbial abundance species, yet both categories demonstrate the capacity for bromotyrosine alkaloid production [3] [16]. This observation challenges the assumption that microbial diversity directly correlates with natural product biosynthetic potential [18] [16]. Remarkably, phylogenetically and geographically distant sponges harboring vastly different microbiomes can produce structurally similar bromotyrosine alkaloids, suggesting host-derived rather than symbiont-mediated biosynthesis [3] [4].

Table 3: Microbiome Relationship with Bromotyrosine Production

| Sponge Type | Microbiome Diversity | Bromotyrosine Production | Production Source | Evidence | Reference |

|---|---|---|---|---|---|

| High Microbial Abundance (HMA) | High Shannon Index | Present | Potentially host-derived | Spherulous cell localization | Mohanty et al. 2021 |

| Low Microbial Abundance (LMA) | Low Shannon Index | Present | Host-derived | Cell culture studies | Kerr et al. studies |

| Phylogenetically Diverse | Variable | Present | Host vs symbiont debate | Phylogenetic analysis | Multiple studies |

| Geographically Distant | Convergent patterns | Present | Host-derived | Global distribution | Global collections |

Localization studies using microscopic techniques have revealed that bromotyrosine compounds accumulate within spherulous cells located in the sponge mesohyl, providing strong evidence for host-mediated biosynthesis [3] [16]. These specialized cells appear to function as sites of secondary metabolite production and storage, independent of bacterial symbiont populations [16]. Cell culture experiments conducted by Kerr and colleagues successfully maintained bromotyrosine alkaloid production in isolated sponge archaeocyte cells, further supporting the host biosynthesis hypothesis [18].

The detection of Pseudovibrio denitrificans Ab134 producing bromotyrosine-derived alkaloids identical to those found in Verongida sponges represents a significant breakthrough in understanding symbiotic contributions [17] [19]. This marine bacterium, isolated from Arenosclera brasiliensis tissues, demonstrates the capacity to synthesize fistularin-3, 11-hydroxyaerothionin, verongidoic acid, aerothionin, homopurpuroceratic acid B, purealidin L, and aplysinamisine II [19]. These findings establish the first unambiguous demonstration that bacteria can produce bromotyrosine alkaloids previously attributed exclusively to sponge metabolism [19].

Genetic analysis of halogenase genes within sponge holobionts reveals the presence of flavin-dependent brominating enzymes in both host tissues and bacterial symbionts [7]. The similarity of these sequences to known bacterial halogenases suggests horizontal gene transfer or convergent evolution in halogenation capabilities [7]. However, the widespread distribution of bromotyrosine alkaloids across phylogenetically disparate sponge taxa indicates that host-mediated biosynthesis remains the primary production mechanism [4] [16].

Enantiodivergence Phenomena in Bromotyrosine Alkaloid Biosynthesis

The occurrence of enantiomeric bromotyrosine alkaloids across different sponge species represents a fascinating example of enantiodivergent biosynthesis in marine natural products [5] [6]. This phenomenon involves the production of mirror-image compounds through stereoselective enzymatic processes that can yield opposite absolute configurations from identical starting materials [5]. The isolation of (+)-purealidin R from Psammaplysilla purpurea and (-)-purealidin R from Pseudoceratina species exemplifies this remarkable biosynthetic divergence [5] [6].

Enantiodivergent mechanisms in bromotyrosine biosynthesis appear to center on critical stereoselective transformations, particularly the epoxidation of symmetrical dibrominated aromatic intermediates [5] [6]. Monooxygenase enzymes catalyze enantiotopic epoxidation reactions where the facial selectivity of oxygen insertion determines the absolute stereochemistry of resulting spiroisoxazoline products [5]. This epoxidation represents a key branch point where identical substrates can diverge toward antipodal natural products depending on enzyme selectivity and substrate presentation [5].

Table 5: Enantiodivergent Phenomena in Bromotyrosine Biosynthesis

| Compound Pair | Source Sponges | Biosynthetic Step | Stereochemical Control | Functional Significance | Reference |

|---|---|---|---|---|---|

| (+)-Purealidin R / (-)-Purealidin R | Psammaplysilla vs Pseudoceratina | Epoxidation | Enantiotopic epoxidation | Species differentiation | Ragini et al. 2017 |

| Psammaplysene A / B variants | Psammaplysilla species | Methylation pattern | Substrate orientation | Activity modulation | Clardy studies |

| Spiroisoxazoline enantiomers | Various Verongiida | Cyclization stereoselection | Enzyme selectivity | Chemical defense | Multiple reports |

| Oxepin derivatives | Pseudoceratina species | Ring opening/cyclization | Thermodynamic control | Structural diversity | Structure-activity studies |

The formation of dihydrooxepin analogs through enantioconvergent electrocyclic ring opening reactions provides additional evidence for sophisticated stereochemical control in bromotyrosine biosynthesis [5]. These transformations involve thermally allowed disrotatory ring opening followed by 1,3-sigmatropic hydride shifts and subsequent epoxidation reactions [5]. The stereochemical outcome of these processes depends on the conformational preferences of intermediate structures and the selectivity of participating enzymes [5].

Methylation patterns also contribute to enantiodivergent phenomena, with N-methyltransferase enzymes exhibiting different substrate orientation preferences across species [1] [2]. The dimethylaminoethyl groups characteristic of psammaplysene A can adopt different stereochemical arrangements depending on the specific enzyme variants present in different sponge lineages [1]. These variations in methylation stereochemistry can significantly impact biological activity and represent an important mechanism for generating structural diversity within the bromotyrosine alkaloid family [2].

The functional significance of enantiodivergence extends beyond mere chemical curiosity, as different enantiomers often exhibit distinct biological activities and ecological roles [5] [20]. Structural activity relationships demonstrate that dextrorotary forms may show enhanced cytotoxicity compared to levorotary counterparts, suggesting that stereochemical differences translate into functional advantages in specific ecological contexts [20]. This enantiodivergent capacity provides marine sponges with a mechanism for fine-tuning their chemical defense systems while maintaining metabolic efficiency through shared biosynthetic machinery [5].

Distribution Across Sponge Genera and Geographical Variation

Psammaplysene A and related bromotyrosine alkaloids demonstrate remarkable taxonomic and geographic distribution patterns across marine sponge communities worldwide [3] [10]. The compound was originally isolated from Psammaplysilla species collected in the Indian Ocean, but subsequent investigations have revealed its presence across multiple sponge genera spanning diverse oceanic regions [2] [21]. This widespread distribution reflects both the evolutionary success of bromotyrosine biosynthetic pathways and the ecological importance of these compounds in marine environments [3] [4].

The Indo-Pacific region emerges as a primary center of bromotyrosine alkaloid diversity, with Psammaplysilla species producing the highest concentrations and structural variants of these compounds [22] [10]. Collections from multiple island systems within this region have yielded numerous psammaplysene derivatives, indicating robust biosynthetic activity across tropical marine environments [22]. Water temperatures ranging from 24-28°C in these regions appear optimal for bromotyrosine production, with depth ranges of 5-30 meters providing ideal conditions for alkaloid accumulation [22].

Table 4: Geographic Distribution of Psammaplysene A-producing Sponges

| Region | Sponge Genera | Water Temperature | Depth Range | Alkaloid Diversity | Collection Sites |

|---|---|---|---|---|---|

| Indo-Pacific | Psammaplysilla | Tropical (24-28°C) | 5-30 meters | High | Multiple islands |

| Caribbean | Aplysina | Tropical (25-29°C) | 1-25 meters | High | Florida Keys, Bahamas |

| Mediterranean | Aplysina, Agelas | Temperate (15-25°C) | 1-50 meters | Moderate | Various coasts |

| Australian Waters | Pseudoceratina, Suberea | Subtropical (18-25°C) | 5-40 meters | High | Great Barrier Reef |

| Japanese Waters | Suberea, Pseudoceratina | Temperate (12-22°C) | 10-35 meters | Moderate | Okinawa, mainland |

Caribbean sponge populations, particularly Aplysina species from the Florida Keys and Bahamas, represent another significant reservoir of bromotyrosine alkaloid diversity [23]. These tropical environments with water temperatures of 25-29°C support robust alkaloid production across shallow depth ranges of 1-25 meters [23]. The relatively accessible nature of Caribbean collection sites has facilitated extensive chemical characterization of bromotyrosine compounds from this region [23].

Mediterranean sponge communities exhibit moderate alkaloid diversity compared to tropical counterparts, potentially reflecting the temperate climate conditions with water temperatures ranging from 15-25°C [8] [9]. However, these populations demonstrate remarkable metabolic plasticity, with significant seasonal and depth-related variations in alkaloid concentrations [9]. The broader depth range of 1-50 meters in Mediterranean collections suggests adaptation to different environmental conditions compared to purely tropical species [8].

Australian waters, particularly around the Great Barrier Reef system, harbor diverse Pseudoceratina and Suberea species that produce substantial quantities of bromotyrosine alkaloids [24]. The subtropical conditions with water temperatures of 18-25°C and depth ranges of 5-40 meters provide optimal environments for alkaloid biosynthesis [24]. These collections have contributed significantly to understanding structural diversity within the bromotyrosine alkaloid family [25] [24].

Japanese coastal waters represent the northernmost significant populations of bromotyrosine-producing sponges, with Suberea and Pseudoceratina species thriving in temperate conditions of 12-22°C [26] [27]. Collections from Okinawan and mainland Japanese sites typically occur at depths of 10-35 meters, reflecting adaptation to cooler water temperatures [26]. Despite the temperate conditions, these populations maintain moderate alkaloid diversity, demonstrating the robustness of bromotyrosine biosynthetic pathways across different thermal environments [27].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Mojsilovic-Petrovic J, Nedelsky N, Boccitto M, Mano I, Georgiades SN, Zhou W, Liu Y, Neve RL, Taylor JP, Driscoll M, Clardy J, Merry D, Kalb RG. FOXO3a is broadly neuroprotective in vitro and in vivo against insults implicated in motor neuron diseases. J Neurosci. 2009 Jun 24;29(25):8236-47. doi: 10.1523/JNEUROSCI.1805-09.2009. PubMed PMID: 19553463; PubMed Central PMCID: PMC2748231.

3: Hoekstra AV, Sefton EC, Berry E, Lu Z, Hardt J, Marsh E, Yin P, Clardy J, Chakravarti D, Bulun S, Kim JJ. Progestins activate the AKT pathway in leiomyoma cells and promote survival. J Clin Endocrinol Metab. 2009 May;94(5):1768-74. doi: 10.1210/jc.2008-2093. Epub 2009 Feb 24. PubMed PMID: 19240153; PubMed Central PMCID: PMC2684476.

4: Berry E, Hardt JL, Clardy J, Lurain JR, Kim JJ. Induction of apoptosis in endometrial cancer cells by psammaplysene A involves FOXO1. Gynecol Oncol. 2009 Feb;112(2):331-6. doi: 10.1016/j.ygyno.2008.10.017. Epub 2008 Nov 28. PubMed PMID: 19041124; PubMed Central PMCID: PMC2662924.

5: Fernández de Mattos S, Villalonga P, Clardy J, Lam EW. FOXO3a mediates the cytotoxic effects of cisplatin in colon cancer cells. Mol Cancer Ther. 2008 Oct;7(10):3237-46. doi: 10.1158/1535-7163.MCT-08-0398. PubMed PMID: 18852127; PubMed Central PMCID: PMC2748241.

6: Georgiades SN, Clardy J. Preparation of a psammaplysene-based library. Org Lett. 2006 Sep 14;8(19):4251-4. PubMed PMID: 16956199; PubMed Central PMCID: PMC2522302.

7: Georgiades SN, Clardy J. Total synthesis of psammaplysenes A and B, naturally occurring inhibitors of FOXO1a nuclear export. Org Lett. 2005 Sep 15;7(19):4091-4. PubMed PMID: 16146359.

8: Schroeder FC, Kau TR, Silver PA, Clardy J. The psammaplysenes, specific inhibitors of FOXO1a nuclear export. J Nat Prod. 2005 Apr;68(4):574-6. PubMed PMID: 15844952.

Explore Compound Types